molecular formula C44H30N4 B126558 Tetraphenylporphyrin CAS No. 917-23-7

Tetraphenylporphyrin

Cat. No. B126558
CAS RN: 917-23-7
M. Wt: 614.7 g/mol
InChI Key: AQPPOLXYUQPDOD-UHFFFAOYSA-N
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Description

Tetraphenylporphyrin (TPP) is a synthetic porphyrin with extensive applications in various fields due to its stability and ability to form complexes with a wide range of metals. These complexes are often used as catalysts in chemical reactions and have significant roles in biological and catalytic systems .

Synthesis Analysis

The synthesis of TPP and its derivatives is a well-established process. A general synthesis method for TPP has been described by Adler and colleagues, which allows for the production of TPP with high yield and purity . The synthesis involves the acid-catalyzed reaction between benzaldehyde and pyrrole. Modifications to this method have enabled the creation of TPP analogs with heteroatoms other than nitrogen, such as sulfur, which can alter the molecule's electronic and structural properties . Additionally, the synthesis of a meso-tetraphenylporphyrin monoaldehyde has been reported, which can be further reacted to produce bis-porphyrin and penta-porphyrin structures .

Molecular Structure Analysis

The molecular structure of TPP and its analogs has been extensively studied. X-ray diffraction studies have revealed that the introduction of heteroatoms or substituents can lead to nonplanar conformations of the porphyrin ring . For instance, the central sulfur and nitrogen atoms in tetraphenyl-21,23-dithiaporphyrin are slightly out of the plane of the molecule, affecting the angle between the phenyl groups and the porphin plane . Similarly, a series of porphyrins with varying degrees of beta-ethyl substitution have been synthesized, showing a gradual increase in macrocycle distortion correlating with bathochromic shifts of absorption bands in solution .

Chemical Reactions Analysis

TPP and its derivatives undergo various chemical reactions, including metallation, which is the process of forming metalloporphyrin complexes. These complexes can undergo electrochemical reactions at metal and ring-centered reduction potentials . The metallation of immobilized tetra(aminophenyl)porphyrin with different metals such as manganese, iron, cobalt, nickel, copper, and zinc has been studied, and the electrochemistry of these metalloporphyrins has been investigated in different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of TPP are influenced by its molecular structure and the nature of its substituents. For example, the introduction of beta-alkyloxy substituents results in a slight nonplanarity of the porphyrin ring, which can be investigated using cyclic voltammetry . The electronic spectrum of TPP analogs can be altered by the introduction of heteroatoms, as seen in the case of tetraphenyl-21,23-dithiaporphyrin . Furthermore, the immobilization of TPP on a stationary phase has been used for the reversed-phase separation of polycyclic aromatic hydrocarbons, demonstrating novel shape selectivity toward planar aromatic solutes .

Scientific Research Applications

Photodynamic Therapy

Tetraphenylporphyrin (TPP) derivatives have been extensively studied for their application in photodynamic therapy (PDT). Alterations in the structure of TPP can significantly impact its physical, chemical, and biological properties, enhancing its potential for photodynamic therapy. These derivatives show promising characteristics as photosensitizers in the treatment of various diseases, especially cancers, owing to their ability to generate singlet oxygen and exhibit specific spectroscopic properties. Notably, they have been found to exhibit high generation of singlet oxygen and chemical stability during irradiation, making them suitable candidates for PDT applications (Tao Jing-chao, 2005); (M. Kempa et al., 2015).

Chromatography

TPP has also been utilized in chromatography. A stationary phase for high-performance liquid chromatography was prepared using a tetraphenylporphyrin-based support. This phase exhibited novel shape selectivity toward planar aromatic solutes and anion-exchange characteristics when metalated with either tin(IV) or indium(III) (C. Kibbey & M. Meyerhoff, 1993).

Hemoglobin Binding

Several TPP derivatives have been examined for their binding capabilities with human apohemoglobin and methemoglobin. This study revealed that certain porphyrins could form analogs of reconstituted hemoglobin and bind to methemoglobin, suggesting potential applications in biochemical studies and medical diagnostics (N. Datta-gupta et al., 1980).

Photoinitiators for 3D Printing

Zinc tetraphenylporphyrin (ZnTPP) has been proposed as an efficient visible light photoinitiator for 3D printing applications. Its combination with an iodonium salt demonstrated excellent polymerization initiating abilities, particularly in cationic 3D printing resins (A. A. Mousawi et al., 2017).

Skin Penetration for Therapy

Tetraphenylporphyrin (H2TPP) has been studied for its skin penetration properties, particularly when used in solutions or microemulsions. Such properties are essential for photodynamic therapy applications, where the effectiveness depends on the penetration and accumulation of the photosensitizer in the affected tissue (R. Quiroz-Segoviano et al., 2019).

Enhancing Emission Efficiency

Efforts to enhance the emission efficiency of TPP in the solid state have been successful by attaching tetraphenylethene units to TPP. This modification has led to improved fluorescence quantum efficiency, which is significant for applications in materials science and optoelectronics (Nan Jiang et al., 2019).

Safety And Hazards

When handling TPP, one should avoid breathing mist, gas or vapours. It is also important to avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

TPP has been used to create a stable complex between a native biomolecule, the haemoprotein HasA, and TPP as well as its derivatives . This has opened up new avenues for the development of highly durable Zinc Metal Batteries .

properties

IUPAC Name

5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
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InChI

InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H
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InChI Key

YNHJECZULSZAQK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3
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Molecular Formula

C44H30N4
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DSSTOX Substance ID

DTXSID2061272
Record name 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
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Molecular Weight

614.7 g/mol
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Physical Description

Purple crystalline powder; [Alfa Aesar MSDS]
Record name Tetraphenylporphine
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Product Name

Tetraphenylporphyrin

CAS RN

917-23-7
Record name Tetraphenylporphyrin
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Record name Tetraphenylporphyrin
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Record name 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
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Record name 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
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Record name 5,10,15,20-tetraphenyl-21H,23H-porphine
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Synthesis routes and methods

Procedure details

In a 4-liter flask equipped with a cooling tube, 80 ml (84.8 g) of benzaldehyde, 56 ml (53.6 g) of pyrrole, and 3 liters of propionic acid were placed and reacted for 30 minutes under reflux. Then, the flask was allowed to stand for one day. After filtering the reaction mixture, recrystallization from a mixed solvent of methanol and chloroform (1:1 by weight) was carried out for purification. Thus, α,β,γ,δ-tetraphenylporphine was obtained in 20% yield.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenylporphyrin
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
38,800
Citations
Y Feng, S Chen, W Guo, Y Zhang, G Liu - Journal of Electroanalytical …, 2007 - Elsevier
5,10,15,20-tetraphenylporphyrin (TPP) and 5,10,15,20-tetra-(4-chlorophenyl)porphyrin (TClPP) were synthesized and formed adlayers on iron surface. The surface properties of the …
Number of citations: 123 www.sciencedirect.com
R Bonnett, DJ McGarvey, A Harriman… - Photochemistry and …, 1988 - Wiley Online Library
The o‐, m‐, and p‐isomers of 5, 10, 15, 20‐ tetra(hydroxyphenyl)‐porphyrin have been of recent interest as potential second‐generation sensitisers in tumour phototherapy. …
Number of citations: 211 onlinelibrary.wiley.com
SJ Silvers, A Tulinsky - Journal of the American Chemical Society, 1967 - ACS Publications
The crystal and molecular structure of triclinic tetraphenylporphyrin (TPP) has been solvedusing X-ray crystallographic techniques. The molecule is centrosymmetricalwith two …
Number of citations: 437 pubs.acs.org
R Timkovich, A Tulinsky - Journal of the American Chemical …, 1969 - ACS Publications
The crystal and molecular structure of aquomagnesium tetraphenylporphyrin,(H20) MgTPP, has been solved using X-ray crystallographic techniques. The crystals are tetragonal (a= …
Number of citations: 130 pubs.acs.org
A Ulman, J Manassen - Journal of the American Chemical Society, 1975 - ACS Publications
… Tetraphenylporphyrin is a thermally stable ligand, which can … In this paper we report the synthesis of tetraphenylporphyrin (… A general synthesis (Scheme I) for tetraphenylporphyrin has …
Number of citations: 220 pubs.acs.org
F Buchner, J Xiao, E Zillner, M Chen… - The Journal of …, 2011 - ACS Publications
We address the dynamic behavior and the surface chemical bond of 2H-tetraphenylporphyrin (2HTPP) on Cu(111) around room temperature by variable-temperature scanning …
Number of citations: 92 pubs.acs.org
G De Luca, A Romeo, LM Scolaro, G Ricciardi… - Inorganic …, 2007 - ACS Publications
Upon dilution from a concentrated solution in dichloromethane, the diacid form of tetraphenylporphyrin {H 4 TPP(X) 2 } (X = Cl, PF 6 and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, …
Number of citations: 67 pubs.acs.org
M Taniguchi, JS Lindsey, DF Bocian… - Journal of Photochemistry …, 2021 - Elsevier
Tetraphenylporphyrin (H 2 TPP) and zinc tetraphenylporphyrin (ZnTPP) are widely used benchmark molecules in diverse photochemical studies given facile synthetic access, rich visible…
Number of citations: 90 www.sciencedirect.com
FA Walker, D Beroiz, KM Kadish - Journal of the American …, 1976 - ACS Publications
… Tetraphenylporphyrin Complexes of Cobalt(II) … Symmetrically substituted tetraphenylporphyrin complexes such as … The para-substituted tetraphenylporphyrin free bases, H2(pX)TPP, …
Number of citations: 256 pubs.acs.org
HJ Shine, AG Padilla, SM Wu - The Journal of Organic Chemistry, 1979 - ACS Publications
ZnTPP according to the usual stoichiometry of reactions of aromatic cation radicals with nucleophilies. From the reaction with nitrite ion a bilitriene was also obtained, identical with that …
Number of citations: 150 pubs.acs.org

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